molecular formula C8H4N2O4 B147348 4-Nitrophthalimide CAS No. 89-40-7

4-Nitrophthalimide

Cat. No. B147348
CAS RN: 89-40-7
M. Wt: 192.13 g/mol
InChI Key: ANYWGXDASKQYAD-UHFFFAOYSA-N
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Description

4-Nitrophthalimide is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. It is a derivative of phthalimide with a nitro group positioned on the fourth carbon of the benzene ring.

Synthesis Analysis

The synthesis of 4-nitrophthalimide has been explored through different methods. One approach involves the aza-Michael addition reactions of 4-nitrophthalimide with α,β-unsaturated ketones, which has been reported to yield products with high enantioselectivity . Another study describes the use of 4-nitrophthalimide as a nitrogen nucleophile in asymmetric aza-Michael addition to nitroalkenes, catalyzed by chiral thiourea derived from cinchonine . Additionally, a new synthetic method for 4-nitro-N-methylphthalimide, which is closely related to 4-nitrophthalimide, has been developed from phthalic anhydride, aqueous methylamine, and nitric acid .

Molecular Structure Analysis

The molecular structure of 4-nitrophthalimide has been investigated using various spectroscopic and computational methods. The geometric structure, spectrum, and thermodynamic properties of N-(4-nitrophenyl) maleimide, a compound similar to 4-nitrophthalimide, were studied at the B3LYP/6-311++G** level, revealing insights into the planarity of the molecule and the dihedral angle between the five-membered ring and the hexatomic ring . The crystal structure of 4-nitrophthalimide has also been determined, showing different spatial arrangements in salts with various amines .

Chemical Reactions Analysis

4-Nitrophthalimide has been utilized in several chemical reactions. It acts as a suitable nucleophile due to its strong nucleophilicity, which is attributed to its ease of activation . The compound has also been used in the synthesis of isomeric N-(iodophenyl)nitrophthalimides, where the interplay of hydrogen bonds, iodo...nitro, iodo...carbonyl interactions, and aromatic pi...pi stacking interactions were studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophthalimide have been extensively studied. Thermochemical studies have determined the enthalpies of formation, vaporization, and sublimation, establishing that 4-nitrophthalimide is more stable than its isomer 3-nitrophthalimide . The solubility of 4-nitrophthalimide in various solvents has been measured, which is crucial for the design of its purification process . Furthermore, the solubility in binary solvent mixtures has been investigated, showing that it increases with temperature and the mass fraction of the solvent .

Scientific Research Applications

1. Asymmetric Aza-Michael Additions

4-Nitrophthalimide is used as a nitrogen nucleophile in asymmetric aza-Michael additions to nitroalkenes. This process, catalyzed by chiral thiourea derived from cinchonine, produces Michael adducts with significant enantioselectivity. Some products of this reaction have shown moderate to good herbicidal activity against specific weeds (Ma, Wu, Liu, Huang, & Wang, 2013).

2. Synthesis of 4-Aminophthalimide

4-Nitrophthalimide serves as a starting material in the synthesis of 4-aminophthalimide. The reduction process involves stannous chloride and hydrochloric acid, yielding over 90% of 4-aminophthalimide. This synthesis approach also significantly reduces hydrochloric acid use and waste acid production (Dan, 2004).

3. Solubility Measurement and Thermodynamic Modeling

The solubility of 4-nitrophthalimide in various solvents is crucial for designing its purification process through crystallization. Studies report its solubility in different solvents like methanol, ethanol, and N,N-dimethylformamide across a range of temperatures (Han, Meng, Du, Xu, Cheng, Wang, & Zhao, 2016).

4. Polymer Synthesis and Applications

4-Nitrophthalimide is used in the synthesis of various polymers. For example, it's utilized in the preparation of poly(N-vinylphthalimide) and its derivatives, which have potential applications as backbone polymers for grafting living anionic polymers (Overberger & Shalati, 1983).

Safety And Hazards

4-Nitrophthalimide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

There is limited information available on the future directions of 4-Nitrophthalimide .

Relevant Papers One relevant paper discusses the use of 4-Nitrophthalimide in highly enantioselective aza-Michael addition reactions . The reactions show excellent yields and enantioselectivity, possibly due to the more easily activated nature of 4-Nitrophthalimide .

properties

IUPAC Name

5-nitroisoindole-1,3-dione
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InChI

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12)
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InChI Key

ANYWGXDASKQYAD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC2=O
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Molecular Formula

C8H4N2O4
Record name 4-NITROPHTHALIMIDE
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DSSTOX Substance ID

DTXSID1025776
Record name 4-Nitrophthalimide
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Molecular Weight

192.13 g/mol
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Physical Description

4-nitrophthalimide is a yellow powder. (NTP, 1992)
Record name 4-NITROPHTHALIMIDE
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Product Name

4-Nitrophthalimide

CAS RN

89-40-7
Record name 4-NITROPHTHALIMIDE
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Record name 1H-Isoindole-1,3(2H)-dione, 5-nitro-
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Melting Point

356 to 360 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

In a dried 50 mL two necked round-bottom flask equipped with an addition funnel and CaCl2 drying tube was placed 2.0 g (13.6 mmol) of phthalimide. The flask was then cooled to 0° C. in a salt and ice bath. An ice cold mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) 8 mL was gradually added with constant stirring. The mixture was then stirred for 30 min. at 0° C. and allowed to slowly warm to room temperature with stirring over a period of 1 h. The reaction mixture was then poured into ice. The resulting solid product was filtered and dried to give 1.6 g (61.3%) of 5-nitro-1H-isoindole-1,3(2H)-dione as a yellow colour solid.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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